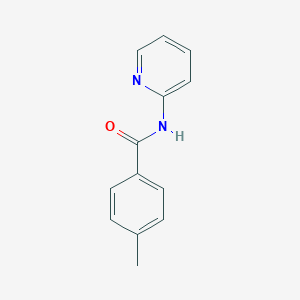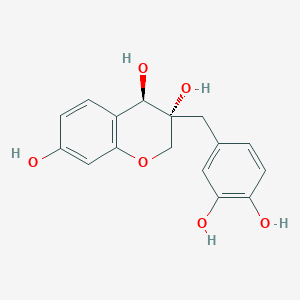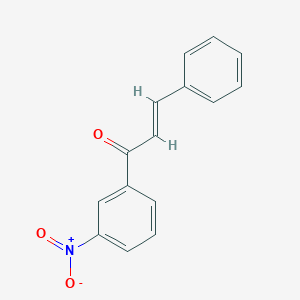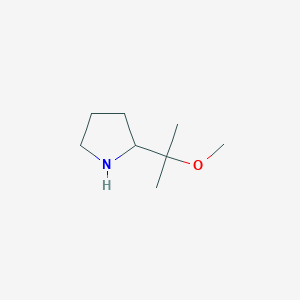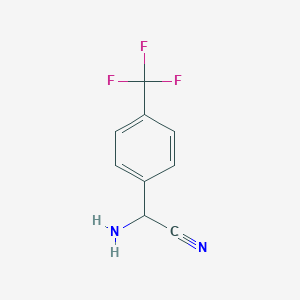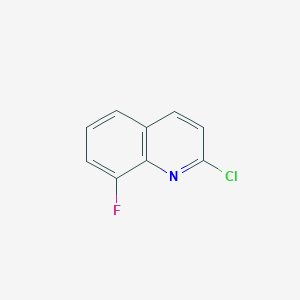
2-クロロ-8-フルオロキノリン
概要
説明
2-Chloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H5ClFN . It is a member of the quinoline family, which are heterocyclic aromatic organic compounds. Quinolines are widely used in medicinal chemistry and have a variety of therapeutic effects .
Synthesis Analysis
The synthesis of 2-Chloro-8-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 2-Chloro-8-fluoroquinoline consists of a quinoline core, which is a bicyclic compound combining a benzene ring and a pyridine ring . The compound has a chlorine atom at the 2nd position and a fluorine atom at the 8th position of the quinoline core .Chemical Reactions Analysis
Fluorinated quinolines, such as 2-Chloro-8-fluoroquinoline, exhibit a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .Physical And Chemical Properties Analysis
2-Chloro-8-fluoroquinoline is a solid with a melting point of 75-85 °C . Its molecular weight is 181.59 .科学的研究の応用
フッ素化キノリンの合成
2-クロロ-8-フルオロキノリンは、フッ素化キノリンの合成に使用されます . さまざまな合成法では、環化および環状付加反応、ハロゲン原子またはジアザ基の置換、および直接フッ素化を利用しています .
多フッ素化キノリンの官能基化
この化合物は、多フッ素化キノリンの官能基化に役割を果たします . 官能基化に対する新しいアプローチには、フッ素原子の求核置換、クロスカップリング反応、および有機金属化合物に基づく合成が含まれます .
生物活性
2-クロロ-8-フルオロキノリンを含むフッ素化キノリンは、注目すべき生物活性を示します . それらはしばしば、さまざまな酵素の阻害剤として使用され、抗菌、抗腫瘍、および抗ウイルス活性があります .
医療用途
2-クロロ-8-フルオロキノリンは、医学に応用されています . たとえば、キノリン骨格は、合成抗マラリア薬の探索のための基本構造として使用されてきました .
農業
2-クロロ-8-フルオロキノリンを含む、多くのフッ素化キノリンは、農業に応用されています .
液晶
作用機序
Target of Action
It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs . They have also been found to exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
It is known that the incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds .
Biochemical Pathways
Quinolines are known to inhibit various enzymes, which could potentially affect multiple biochemical pathways .
Result of Action
Quinolines are known to exhibit antibacterial, antineoplastic, and antiviral activities .
Safety and Hazards
将来の方向性
Fluorinated quinolines, including 2-Chloro-8-fluoroquinoline, have found applications in various fields due to their unique properties. They are used in medicinal chemistry due to their antibacterial, antineoplastic, and antiviral activities . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
生化学分析
Biochemical Properties
2-Chloro-8-fluoroquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of various enzymes. It interacts with enzymes such as bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription. The compound’s interaction with these enzymes involves binding to the enzyme-DNA complex, thereby inhibiting the supercoiling of bacterial DNA and leading to the disruption of bacterial cell division and growth .
Cellular Effects
2-Chloro-8-fluoroquinoline has been shown to affect various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, 2-Chloro-8-fluoroquinoline affects cellular metabolism by altering the activity of metabolic enzymes and disrupting the balance of metabolic fluxes .
特性
IUPAC Name |
2-chloro-8-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-5-4-6-2-1-3-7(11)9(6)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPMWYOOKWBXRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622629 | |
| Record name | 2-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124467-23-8 | |
| Record name | 2-Chloro-8-fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124467-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-8-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 124467-23-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

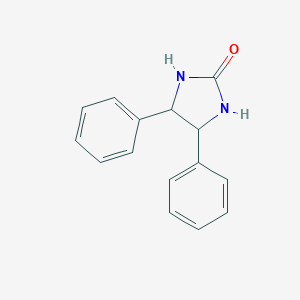
![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)
